Desmethylmianserin

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBILSSSEXRZGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891477 |

Source

|

| Record name | Normianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71936-92-0 |

Source

|

| Record name | Desmethylmianserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71936-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmianserin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normianserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLMIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI2H4ADR4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylmianserin chemical structure and properties

An In-Depth Technical Guide to Desmethylmianserin: Structure, Properties, and Analysis

Introduction

Desmethylmianserin, also known as normianserine, is the principal and pharmacologically active metabolite of the tetracyclic antidepressant mianserin. Following the administration of mianserin, it is readily formed in the body and circulates in the plasma, contributing significantly to the overall therapeutic and side-effect profile of the parent drug.[1] Understanding the chemical characteristics, pharmacological activity, and analytical quantification of desmethylmianserin is crucial for researchers, clinicians, and professionals in drug development for a comprehensive understanding of mianserin's action and for optimizing its therapeutic use. This guide provides a detailed technical overview of desmethylmianserin, from its fundamental chemical structure to its clinical relevance.

Chapter 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its chemical structure and physical characteristics. These properties dictate its behavior in biological systems and inform the development of analytical methods.

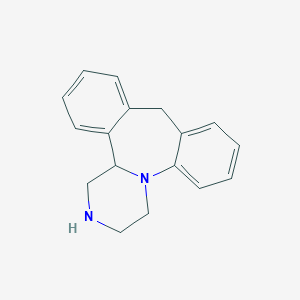

Chemical Structure

Desmethylmianserin retains the core tetracyclic structure of its parent compound, mianserin, with the only difference being the absence of a methyl group on the nitrogen atom of the piperazine ring.

Pharmacokinetic Characteristics

After administration of mianserin, desmethylmianserin is found in human plasma at concentrations of about one-third that of the parent drug. [1][2]There is considerable inter-individual variation in the steady-state plasma concentrations of both mianserin and desmethylmianserin. [3]Factors such as age can influence the plasma concentrations of mianserin, with older individuals showing increased levels. [3][4]However, the combined plasma concentrations of mianserin and desmethylmianserin tend to remain more stable with age. [3]The kinetics of both compounds appear to be linear with increasing doses. [3][4]

Chapter 4: Analytical Methodologies for Quantification

Accurate and reliable quantification of desmethylmianserin in biological matrices, particularly plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies.

Overview of Analytical Techniques

Several analytical methods have been developed for the simultaneous determination of mianserin and its metabolites. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity and specificity. [5][6][7][8][9]Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. [5][7][9]

Experimental Protocol: HPLC-UV Method for Plasma Samples

The following is a representative protocol for the quantification of mianserin and desmethylmianserin in human plasma using HPLC with UV detection. [5] 1. Materials and Reagents:

-

Reference standards of mianserin, desmethylmianserin, and an internal standard (e.g., doxepin).

-

HPLC-grade methanol, acetonitrile, hexane, and isoamyl alcohol.

-

Sodium hydroxide solution (1 M).

-

Phosphoric acid.

-

Human plasma.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma sample, add 50 µL of the internal standard solution.

-

Alkalinize the sample by adding 200 µL of 1 M sodium hydroxide and vortex.

-

Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.

-

Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 214 nm).

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Chapter 5: Chemical Synthesis

While desmethylmianserin is primarily encountered as a metabolite, its chemical synthesis is necessary for obtaining reference standards for analytical purposes and for further pharmacological research. A method for the synthesis of N-desmethylmianserin from mianserin has been reported using 1-chloroethylchloroformate. [10][11]This reaction results in a mixture of desmethylmianserin and the starting material, mianserin. A subsequent selective derivatization and separation process is then employed to isolate the pure N-desmethylmianserin hydrochloride. [10][11]

Chapter 6: Clinical and Research Significance

The study of desmethylmianserin is of significant clinical and research importance.

-

Contribution to Therapeutic Effect: As an active metabolite, desmethylmianserin contributes to the overall antidepressant efficacy of mianserin. [1]Monitoring its levels can provide a more complete picture of the pharmacologically active compounds in a patient's system.

-

Therapeutic Drug Monitoring (TDM): Measuring the plasma concentrations of both mianserin and desmethylmianserin can aid in optimizing treatment and ensuring that concentrations are within the therapeutic range, which has been suggested to be 101-183 nmol/L for the sum of both compounds. [3][4]* Understanding Side Effects: The differing pharmacological profiles of mianserin and desmethylmianserin, particularly regarding sedation, may help to explain the variability in side effects observed among patients. [1][12]* Pharmacogenetic Studies: Research into how genetic variations in metabolic enzymes like CYP2D6 affect the ratio of mianserin to desmethylmianserin can lead to more personalized approaches to antidepressant therapy. [13]

Conclusion

Desmethylmianserin is a key player in the pharmacology of mianserin. Its chemical properties, distinct (though related) pharmacological profile, and significant presence in the plasma of patients undergoing mianserin therapy underscore the importance of its study. For researchers and clinicians, a thorough understanding of desmethylmianserin is not merely academic but is essential for the safe and effective use of its parent drug. The analytical methods developed for its quantification are critical tools in achieving this understanding and in advancing the field of psychopharmacology.

References

-

Pinder, R. M., & van Delft, A. M. (1983). Pharmacological aspects of mianserin. British Journal of Clinical Pharmacology, 15 Suppl 2(Suppl 2), 269S–276S. [Link]

-

De Jongh, G. D., van den Wildenberg, H. M., Nieuwenhuyse, H., & van der Veen, F. (1981). The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48–53. [Link]

-

Patel, J. K., Patel, S. K., & Patel, K. R. (2011). A Convenient Method for Synthesis and Purification of N-Desmethylmianserin-An Active Metabolite of Mianserin. International Journal of Pharmaceutical Research. [Link]

-

Eap, C. B., Bender, S., Gastpar, M., & Baumann, P. (1996). Steady state concentrations of the enantiomers of mianserin and desmethylmianserin in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. Psychopharmacology, 128(2), 177–181. [Link]

-

Otani, K., Sasa, H., Kaneko, S., Kondo, T., & Fukushima, Y. (1993). Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin. Therapeutic Drug Monitoring, 15(2), 113–117. [Link]

-

Patel, J. K., Patel, S. K., & Patel, K. R. (2011). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. ResearchGate. [Link]

-

Riley, R. J., & Lambert, C. (1993). Activation of mianserin and its metabolites by human liver microsomes. Xenobiotica, 23(10), 1113–1126. [Link]

-

Suckow, R. F., Zhang, M. F., & Cooper, T. B. (1992). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. Therapeutic Drug Monitoring, 14(5), 392–398. [Link]

-

Pinder, R. M., & van Delft, A. M. (1983). Pharmacological aspects of mianserin. ResearchGate. [Link]

-

Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. (2008). ResearchGate. [Link]

-

Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]

-

Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. R Discovery. [Link]

-

PubChem. (n.d.). Mianserin. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Dahl, S. G., Jerling, M., Llerena, A., & Bertilsson, L. (1994). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 16(3), 259–263. [Link]

-

Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. [Link]

-

Global Substance Registration System. (n.d.). DESMETHYLMIANSERIN. U.S. Food and Drug Administration. Retrieved January 10, 2026, from [Link]

-

RELIS. (2022, August 30). Finns terapeutiskt intervall för mianserin och dess metabolit? RELIS. [Link]

-

Development, validation and application of the HPLC method for determination of mianserin in human serum. (2007). ResearchGate. [Link]

-

Otani, K., Ishida, M., Kaneko, S., Hiraga, K., & Fukushima, Y. (1994). Subjective side effects of mianserin in relation to plasma concentrations of mianserin and desmethylmianserin. Human Psychopharmacology: Clinical and Experimental, 9(3), 209–212. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Mianserin Hydrochloride? Patsnap. [Link]

-

Development, validation and application of the HPLC method for determination of mianserin in human serum. (2007). PubMed. [Link]

-

CAS Common Chemistry. (n.d.). Desmethylmianserin. American Chemical Society. Retrieved January 10, 2026, from [Link]

Sources

- 1. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. relis.no [relis.no]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ViewArticleDetail [ijpronline.com]

- 11. researchgate.net [researchgate.net]

- 12. Subjective side effects of mianserin in relation to plasma concentrations of mianserin and desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Steady state concentrations of the enantiomers of mianserin and desmethylmianserin in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Desmethylmianserin

Introduction

Desmethylmianserin, also known as normianserin, is a primary and pharmacologically active metabolite of the tetracyclic antidepressant mianserin.[1] Mianserin is metabolized in the liver, primarily by the CYP2D6 enzyme, through pathways including N-demethylation to yield desmethylmianserin.[2][3] This metabolite contributes to the overall therapeutic effects of the parent drug and is a crucial reference standard for pharmacokinetic, toxicological, and clinical studies.[4][5]

The synthesis of high-purity desmethylmianserin presents a unique challenge: the efficient N-demethylation of the tertiary amine in mianserin and the subsequent separation of the resulting secondary amine (desmethylmianserin) from any unreacted starting material. This guide provides an in-depth examination of a robust and efficient method for the synthesis and purification of desmethylmianserin, leveraging a modified Von Braun demethylation followed by a novel selective derivatization technique for purification.

Part 1: Chemical Synthesis of Desmethylmianserin

The most direct synthetic strategy for obtaining desmethylmianserin is the N-demethylation of its readily available precursor, mianserin. While several demethylation reagents exist, the use of α-chloroethyl chloroformate (ACE-Cl) provides a high-yield route under relatively mild conditions.[6]

Synthetic Pathway Overview

The synthesis is a two-step process starting from mianserin hydrochloride. The tertiary amine of mianserin reacts with ACE-Cl to form an intermediate carbamate. This unstable intermediate is then solvolyzed, typically with methanol, to yield the desired secondary amine, desmethylmianserin, as its hydrochloride salt.

Causality of Reagent Selection

-

1-Chloroethyl Chloroformate (ACE-Cl): This reagent is highly effective for the demethylation of tertiary amines.[6] The reaction mechanism proceeds through a stable carbamate intermediate, which readily decomposes upon heating in a protic solvent like methanol. This method is often preferred over harsher reagents due to its specificity and higher yields.[6]

-

Methanol (MeOH): Serves as the solvent for the solvolysis step. Its protic nature facilitates the breakdown of the carbamate intermediate to release the secondary amine, carbon dioxide, and methyl chloride.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established methodologies.[6][7]

-

Reaction Setup: Suspend mianserin hydrochloride in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add 1-chloroethyl chloroformate (ACE-Cl) to the suspension at room temperature. The reaction is typically carried out using a slight molar excess of ACE-Cl.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the mianserin starting material.

-

Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Solvolysis: Add methanol to the residue obtained in the previous step.

-

Heating: Heat the methanolic solution to reflux for approximately one hour to facilitate the decomposition of the intermediate carbamate.

-

Product Isolation (Crude): After reflux, cool the solution and remove the methanol under reduced pressure. The resulting solid residue contains a mixture of desmethylmianserin hydrochloride and unreacted mianserin.

Part 2: Purification via Selective Derivatization

A significant challenge in this synthesis is the separation of the target compound, desmethylmianserin (a secondary amine), from the starting material, mianserin (a tertiary amine). Their similar polarities make conventional chromatographic separation difficult and often results in low recovery.[6] A more efficient method involves selectively derivatizing the secondary amine, separating the derivative, and then regenerating the pure product.[6]

Purification Strategy

The secondary amine of desmethylmianserin is nucleophilic and will react with an acetylating agent like acetic anhydride, while the tertiary amine of mianserin will not. This difference in reactivity is exploited to form an acetyl derivative of desmethylmianserin. This derivative has significantly different polarity, allowing for easy separation from the unreacted mianserin. The pure acetyl derivative is then hydrolyzed to yield high-purity desmethylmianserin.

Detailed Experimental Protocol: Purification

-

Selective Acetylation: Dissolve the crude product mixture in a suitable solvent. Add a base (e.g., triethylamine) followed by acetic anhydride. Stir the reaction at room temperature.

-

Isolation of Derivative: After the reaction is complete, the acetylated derivative of desmethylmianserin can be isolated. This may involve an aqueous workup where the unreacted, basic mianserin is extracted into an acidic aqueous layer, leaving the neutral acetyl derivative in the organic layer.

-

Deacetylation (Hydrolysis): Treat the isolated acetyl derivative with an acidic solution (e.g., hydrochloric acid) and heat to hydrolyze the acetyl group.

-

Final Product Isolation: After hydrolysis, the pure desmethylmianserin hydrochloride can be isolated by removing the solvent, followed by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities.[6]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of desmethylmianserin.[8][9][10] A validated HPLC method can effectively separate desmethylmianserin from mianserin and other potential impurities, providing accurate quantitative results.

Table 1: Summary of Reaction Yield and Purity

| Step | Product | Yield (%) | Purity (%) (by HPLC) | Reference |

|---|---|---|---|---|

| Synthesis | Crude Desmethylmianserin HCl | ~70-80% | Variable | [6] |

| Purification | Pure Desmethylmianserin HCl | >98% | >98% | [6] |

Note: Yields are indicative and can vary based on reaction scale and conditions.

Structural Confirmation

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used to confirm the molecular weight of the synthesized compound.[11] The observed mass should correspond to the calculated exact mass of desmethylmianserin (C₁₇H₁₈N₂).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of the N-methyl signal (a singlet typically around 2-3 ppm in ¹H NMR) and the appearance of an N-H proton signal are key indicators of successful demethylation.

Conclusion

The synthesis of desmethylmianserin via N-demethylation of mianserin using 1-chloroethyl chloroformate is an effective and high-yielding process. The primary challenge of separating the product from the starting material can be overcome by a novel purification strategy involving selective acetylation. This approach avoids technically challenging chromatographic separations and enhances the overall efficiency and purity of the final product. The combination of this synthetic route and purification method, validated by modern analytical techniques such as HPLC and MS, provides a reliable pathway for producing high-purity desmethylmianserin for research and development purposes.

References

Sources

- 1. desmethylmianserin | 71936-92-0 [chemicalbook.com]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ViewArticleDetail [ijpronline.com]

- 8. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Mianserin to Desmethylmianserin

This guide provides a comprehensive technical overview of the in vitro metabolism of the tetracyclic antidepressant mianserin, with a specific focus on its N-demethylation to form desmethylmianserin. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic processes, experimental methodologies, and analytical techniques essential for studying this critical metabolic pathway.

Introduction: The Significance of Mianserin Metabolism

Mianserin, a tetracyclic antidepressant, is primarily used in the treatment of depression.[1][2] Its therapeutic effects are attributed to its complex pharmacological profile, which includes antagonism of histamine and serotonin receptors, and inhibition of norepinephrine reuptake.[1] The clinical efficacy and safety of mianserin are significantly influenced by its metabolism, which primarily occurs in the liver.[1][3]

The biotransformation of mianserin yields several metabolites, with desmethylmianserin, 8-hydroxymianserin, and mianserin-N-oxide being the principal products identified in human liver microsomes.[4][5] Desmethylmianserin, the focus of this guide, is a pharmacologically active metabolite that may contribute to the overall antidepressant effects of the parent drug.[6] Therefore, a thorough understanding of the in vitro conversion of mianserin to desmethylmianserin is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.

Enzymology of Mianserin N-Demethylation

The N-demethylation of mianserin is a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][7]

Key Enzymes Involved:

-

CYP2D6: This highly polymorphic enzyme plays a major role in mianserin metabolism, including N-demethylation.[1][7][8][9] Studies have shown that CYP2D6 exhibits stereoselectivity, predominantly N-demethylating the R(-)-enantiomer of mianserin.[9] Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity, affecting plasma concentrations of mianserin and its metabolites, and consequently, the therapeutic response.[10]

-

CYP1A2 and CYP3A4: These enzymes are also involved in the N-demethylation of both mianserin enantiomers.[8] While CYP2D6 is a key player, CYP1A2 and CYP3A4 contribute to the overall metabolic clearance of the drug.[7][8]

-

Other Contributing Isoforms: Research using recombinant human CYP isoforms has indicated that CYP2B6 and CYP2C19 also show catalytic activity for the N-demethylation of mianserin.[8]

The involvement of multiple CYP isoforms in mianserin's metabolism suggests a complex interplay that can be influenced by various factors, including genetic polymorphisms and co-administered drugs that may act as inhibitors or inducers of these enzymes.[11][12]

Experimental Workflow for In Vitro Mianserin Metabolism Studies

A robust in vitro system is essential to accurately characterize the kinetics and enzymatic profile of mianserin N-demethylation. Human liver microsomes (HLMs) are the most commonly used and reliable in vitro model for such studies as they contain a rich complement of drug-metabolizing enzymes, including CYPs.[3][4][5][13][14][15]

Below is a detailed, field-proven protocol for a typical in vitro mianserin metabolism assay.

Mandatory Visualization: Mianserin Metabolism Workflow

Sources

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mirtazapine - Wikipedia [en.wikipedia.org]

- 13. A comparative study of the formation of chemically reactive drug metabolites by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desmethylmianserin: A Technical Guide for Researchers

An In-depth Exploration of the Principal Active Metabolite of Mianserin

Authored by a Senior Application Scientist

Abstract

Desmethylmianserin, the primary and pharmacologically active metabolite of the tetracyclic antidepressant mianserin, plays a significant role in the overall therapeutic effect of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of desmethylmianserin, intended for researchers, scientists, and drug development professionals. This document delves into the receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic properties of desmethylmianserin, offering a detailed understanding of its complex interactions within the central nervous system. By synthesizing available data and outlining key experimental methodologies, this guide serves as a critical resource for the ongoing investigation and future development of novel therapeutics targeting monoaminergic systems.

Introduction: The Significance of an Active Metabolite

The tetracyclic antidepressant mianserin has a well-established clinical history in the management of depressive disorders. Its therapeutic action is attributed to a complex pharmacological profile, primarily involving the antagonism of various neurotransmitter receptors. However, a complete understanding of mianserin's in vivo activity necessitates a thorough examination of its principal metabolite, desmethylmianserin.

Following administration, mianserin undergoes extensive metabolism, with N-demethylation being a key pathway, leading to the formation of desmethylmianserin.[1] This metabolite is not an inactive byproduct but a pharmacologically active compound that is readily detected in human plasma, contributing to the overall antidepressant and sedative properties of mianserin.[2][3] Understanding the distinct pharmacological characteristics of desmethylmianserin is crucial for several reasons:

-

Contribution to Therapeutic Effect: The receptor binding profile and functional activity of desmethylmianserin can either complement or differ from that of mianserin, influencing the overall clinical outcome.

-

Interindividual Variability: Differences in metabolic rates among individuals can lead to varying ratios of mianserin to desmethylmianserin, potentially explaining differences in patient responses and side effect profiles.[4]

-

Drug Development: A detailed understanding of the structure-activity relationships of mianserin and its metabolites can inform the design of new chemical entities with improved efficacy and tolerability.

This guide will provide a detailed exploration of the pharmacological landscape of desmethylmianserin, offering insights into its molecular interactions and physiological consequences.

Metabolic Formation of Desmethylmianserin

The biotransformation of mianserin to desmethylmianserin is a critical step in its metabolic cascade. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Key Metabolic Pathway: The N-demethylation of mianserin is a major metabolic route.[1]

-

CYP Isozyme Involvement: While multiple CYP isozymes may be involved, studies suggest a significant role for CYP1A2 and CYP2D6 in the metabolism of mianserin.[1] The activity of these enzymes can be influenced by genetic polymorphisms and co-administered drugs, leading to interindividual differences in desmethylmianserin levels.

The formation of desmethylmianserin is a crucial determinant of the overall pharmacological activity observed after mianserin administration.

Diagram: Metabolic Conversion of Mianserin

Caption: Metabolic pathway of mianserin to desmethylmianserin.

Receptor Pharmacology: A Multi-Target Profile

Desmethylmianserin exhibits a broad receptor binding profile, interacting with a variety of serotonin, adrenergic, and histamine receptors. This multi-target engagement is central to its pharmacological effects.

Serotonin Receptor Interactions

Desmethylmianserin, like its parent compound, demonstrates significant affinity for several serotonin (5-HT) receptor subtypes. While specific Ki values for desmethylmianserin are not extensively reported in publicly available literature, its activity is generally understood to contribute to the overall serotonergic modulation of mianserin. Mianserin is known to be a potent antagonist at 5-HT2A and 5-HT2C receptors, and it is plausible that desmethylmianserin shares some of these properties.[5] The antagonism of these receptors is linked to antidepressant and anxiolytic effects.

Adrenergic Receptor Interactions

A key aspect of the pharmacological profile of both mianserin and desmethylmianserin is their interaction with adrenergic receptors. Mianserin is a known antagonist of α2-adrenergic receptors, which leads to an increase in the release of norepinephrine. This action is believed to be a primary mechanism of its antidepressant effect. While direct binding data for desmethylmianserin is limited, its contribution to the overall noradrenergic effects of mianserin is acknowledged.[2]

Histamine Receptor Interactions

Mianserin is a potent antagonist of the histamine H1 receptor, which accounts for its sedative side effects. Desmethylmianserin is reported to be less active than mianserin in tests indicative of sedation, suggesting it may have a lower affinity for the H1 receptor.[2] This difference in H1 receptor antagonism between the parent drug and its metabolite could be clinically significant, potentially influencing the sedative burden in patients.

Table 1: Summary of Postulated Receptor Interactions of Desmethylmianserin

| Receptor Family | Receptor Subtype | Postulated Activity | Potential Clinical Relevance |

| Serotonin | 5-HT2A | Antagonist | Antidepressant, Anxiolytic |

| 5-HT2C | Antagonist | Antidepressant, Anxiolytic | |

| Adrenergic | α2 | Antagonist | Antidepressant |

| Histamine | H1 | Antagonist (less potent than mianserin) | Sedation |

Functional Activity: From Binding to Biological Response

Understanding the functional consequences of desmethylmianserin's receptor binding is essential to elucidating its pharmacological role. Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

While specific functional data for desmethylmianserin is sparse, its classification as an active metabolite implies that it elicits a biological response upon receptor binding.[2] For example, its antagonism at α2-adrenergic receptors would be expected to increase norepinephrine release in relevant brain regions.

Diagram: Experimental Workflow for Characterizing Functional Activity

Caption: Workflow for in vitro functional activity assessment.

Pharmacokinetics and Brain Penetration

The therapeutic efficacy of a centrally acting drug is critically dependent on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier (BBB).

Desmethylmianserin is consistently detected in the plasma of patients treated with mianserin, with its concentration being approximately one-third that of the parent compound.[2] The elimination half-life of mianserin is known to be in the range of 20-40 hours, and it is likely that desmethylmianserin has a comparable or longer half-life, contributing to its sustained presence in the body.

The ability of desmethylmianserin to penetrate the BBB is a crucial factor for its central activity. While direct studies on the BBB penetration of desmethylmianserin are limited, the established central effects of mianserin and the contribution of its active metabolites strongly suggest that desmethylmianserin does enter the central nervous system.

Table 2: Key Pharmacokinetic Considerations for Desmethylmianserin

| Parameter | Observation | Implication for Researchers |

| Plasma Concentration | Approximately one-third that of mianserin[2] | Important to measure both compounds in pharmacokinetic studies. |

| Elimination Half-life | Likely prolonged | Contributes to sustained receptor engagement. |

| Blood-Brain Barrier Penetration | Inferred from central activity | Direct measurement would provide valuable data for PK/PD modeling. |

Methodologies for Pharmacological Characterization

A comprehensive understanding of desmethylmianserin's pharmacology relies on a suite of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The ability of an unlabeled compound, such as desmethylmianserin, to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

Diagram: Principle of Radioligand Binding Assay

Caption: Competitive radioligand binding assay principle.

Cell-Based Functional Assays

To determine the functional activity of desmethylmianserin at its target receptors, cell-based assays are employed. These assays typically involve cells that have been engineered to express a specific receptor. Upon application of the test compound, changes in intracellular signaling pathways, such as the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+), are measured. These changes indicate whether the compound is acting as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity).

In Vivo Microdialysis and Receptor Occupancy Studies

In vivo studies are essential for understanding the physiological effects of desmethylmianserin in a living system. Microdialysis can be used to measure the extracellular concentrations of neurotransmitters in specific brain regions following administration of the compound, providing a direct assessment of its impact on neurochemical signaling. Receptor occupancy studies, often utilizing positron emission tomography (PET) or ex vivo autoradiography, can determine the extent to which desmethylmianserin binds to its target receptors in the brain at therapeutic doses.

Conclusion and Future Directions

Desmethylmianserin is a pharmacologically active metabolite that significantly contributes to the clinical profile of mianserin. Its multi-target engagement with serotonin, adrenergic, and histamine receptors underscores the complexity of mianserin's mechanism of action. While the available data provides a foundational understanding of its pharmacology, further research is warranted to fully elucidate its role.

Future research should focus on:

-

Comprehensive Receptor Profiling: Conducting systematic radioligand binding and functional assays to determine the Ki, EC50, and IC50 values of desmethylmianserin at a wide range of CNS receptors.

-

Detailed Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of desmethylmianserin, including its brain penetration kinetics.

-

In Vivo Target Engagement: Utilizing techniques like PET to quantify the in vivo receptor occupancy of desmethylmianserin at therapeutic doses.

A more complete understanding of the pharmacological profile of desmethylmianserin will not only enhance our knowledge of mianserin's therapeutic actions but also provide valuable insights for the development of next-generation antidepressants with improved efficacy and safety profiles.

References

-

Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. (n.d.). Frontiers. Retrieved from [Link]

- Plasma concentrations of mianserin after single dose and at steady-state in depressed elderly patients. (1987). Clinical Pharmacokinetics, 12(1), 73-8.

- Pharmacological aspects of mianserin. (1983). British Journal of Clinical Pharmacology, 15 Suppl 2, 269S-276S.

- Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin. (1993). Therapeutic Drug Monitoring, 15(2), 113-7.

- Steady state concentrations of the enantiomers of mianserin and desmethylmianserin in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. (1995). Therapeutic Drug Monitoring, 17(5), 516-21.

- Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. (1991). Psychopharmacology, 105(4), 453-8.

-

(PDF) Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. (2025). ResearchGate. Retrieved from [Link]

-

Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. (2024). DigitalCommons@TMC. Retrieved from [Link]

Sources

- 1. The pharmacokinetics of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5HT2 binding sites after mianserin: comparison of loss of sites and brain levels of drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady state concentrations of the enantiomers of mianserin and desmethylmianserin in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Desmethylmianserin

Executive Summary

Desmethylmianserin is a principal and pharmacologically active metabolite of the tetracyclic antidepressant mianserin.[1][2] While the parent compound, mianserin, exerts its effects primarily through potent antagonism of various G-protein coupled receptors, desmethylmianserin introduces a distinct and complementary mechanism of action. This guide delineates the current understanding of desmethylmianserin's function within the central nervous system (CNS). It uniquely possesses dual inhibitory activity against both norepinephrine and serotonin transporters, a feature not prominent in the parent molecule. Concurrently, it retains significant, albeit modulated, interaction with adrenergic and serotonergic receptors. This document provides a comprehensive analysis of its synaptic actions, a quantitative review of its receptor binding profile in the context of mianserin, hypothesized downstream signaling effects, and detailed experimental protocols for its characterization. This integrated mechanism underscores its crucial contribution to the overall therapeutic profile of mianserin.

Introduction: The Metabolite's Role in Mianserin's Therapeutic Profile

Mianserin is a well-established tetracyclic antidepressant whose mechanism has been characterized as an antagonist of histamine H1, serotonin 5-HT2, and α-adrenergic receptors.[3][4][5] Upon administration, mianserin is extensively metabolized in the liver, primarily producing N-desmethylmianserin and 8-hydroxymianserin.[6] Both of these metabolites are pharmacologically active and are considered to contribute to the clinical effects of the parent drug.[1][2]

Desmethylmianserin is consistently detected in patient plasma, typically at concentrations around one-third of the parent mianserin levels following chronic dosing.[1][2] A critical aspect for drug development professionals is its stereochemistry; while the more active S(+)-enantiomer of mianserin is often found in higher concentrations in patients, the R(-)-enantiomer of desmethylmianserin appears to predominate in plasma.[7] This stereochemical difference has significant implications for its interaction with specific CNS targets and its overall contribution to treatment outcomes. Unlike its parent compound, which has weak effects on monoamine reuptake, desmethylmianserin's primary mechanism involves potent modulation of neurotransmitter transport, thereby altering the synaptic landscape in a fundamentally different way.

Core Pharmacological Actions at the Synapse

The mechanism of action of desmethylmianserin is multifaceted, involving both the blockade of monoamine transporters and direct receptor modulation. This dual action distinguishes it from many other antidepressant metabolites.

The Noradrenergic System: A Dual-Action Modulator

Desmethylmianserin significantly facilitates noradrenergic transmission through a two-pronged mechanism:

-

Inhibition of Norepinephrine Reuptake: The molecule is an effective inhibitor of the norepinephrine transporter (NET). This blockade increases the synaptic concentration and duration of norepinephrine, enhancing signaling at postsynaptic adrenergic receptors.

-

Modulation of α2-Adrenergic Receptors: The parent compound, mianserin, is a known antagonist of presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback loop that normally suppresses norepinephrine release. Desmethylmianserin also contributes to the antagonism of these autoreceptors, further promoting the release of norepinephrine into the synapse.

The Serotonergic System: A Unique Profile

The most distinguishing feature of desmethylmianserin is its effect on the serotonin system, which diverges significantly from mianserin.

-

Inhibition of Serotonin Reuptake: Desmethylmianserin is a potent inhibitor of the serotonin transporter (SERT). This activity increases the synaptic availability of serotonin (5-HT), a core mechanism shared with the widely used Selective Serotonin Reuptake Inhibitors (SSRIs).

-

Interaction with 5-HT Receptors: Mianserin is a potent antagonist of 5-HT2 family receptors (especially 5-HT2A and 5-HT2C).[3] While direct binding affinities for desmethylmianserin are not extensively documented, behavioral studies suggest it has a lower affinity for the 5-HT2 receptor than the parent S(+)-mianserin enantiomer.[8][9] This profile suggests that desmethylmianserin's primary serotonergic action is via reuptake inhibition, rather than direct receptor blockade.

The Histaminergic System: Implications for Sedation

Mianserin is a powerful histamine H1 receptor antagonist, an action strongly associated with its sedative side effects.[4] Functional and clinical observations indicate that desmethylmianserin is less sedating than its parent compound.[1][2] This strongly implies that desmethylmianserin possesses a significantly lower binding affinity for the histamine H1 receptor, a desirable trait for improving the tolerability profile of the medication during daytime administration.

Quantitative Analysis: Receptor and Transporter Binding Profile

A precise, comprehensive receptor binding profile for desmethylmianserin is not extensively available in peer-reviewed literature. However, its pharmacology can be understood in the context of its parent compound, mianserin. The table below summarizes the known binding affinities (Ki, in nM) for mianserin at key CNS receptors. It is inferred from functional data that desmethylmianserin has a lower affinity for H1 and 5-HT2A receptors and a higher affinity for NET and SERT.

| Receptor/Transporter | Mianserin Ki (nM) | Desmethylmianserin Activity | Rationale / Inference |

| Histamine H1 | 0.24 - 1.0[4] | Lower Affinity | Reduced sedative properties compared to mianserin.[1][2] |

| Serotonin 5-HT2A | 1.1 - 2.0[3] | Lower Affinity | Antidepressant effects of mianserin are attributed more to the parent compound, linked to its high 5-HT2 affinity.[8][9] |

| Adrenergic α1 | 24 - 40[4] | Antagonist Activity | Contributes to overall adrenergic modulation. |

| Adrenergic α2 | 73 - 100[4] | Antagonist Activity | Contributes to enhanced norepinephrine release. |

| Norepinephrine Transporter (NET) | >1000 | Potent Inhibitor | A primary mechanism of action for the metabolite. |

| Serotonin Transporter (SERT) | >1000 | Potent Inhibitor | A primary and distinguishing mechanism of action. |

Note: Ki values can vary between studies depending on the tissue preparation and radioligand used.

Downstream Signaling Cascades

The synaptic actions of desmethylmianserin initiate distinct intracellular signaling cascades. Based on the known pharmacology of its targets, we can hypothesize the primary downstream effects.

-

Via NET/SERT Inhibition: By increasing synaptic levels of norepinephrine and serotonin, desmethylmianserin indirectly modulates a wide array of postsynaptic receptors. Increased norepinephrine will predominantly activate β-adrenergic receptors, which couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Increased serotonin will activate multiple postsynaptic 5-HT receptors, including Gs-coupled (5-HT4, 5-HT6, 5-HT7) and Gq-coupled (5-HT2 family) receptors.

-

Via α2-Adrenoceptor Antagonism: Blockade of the presynaptic α2-autoreceptor, which is coupled to Gi proteins, leads to disinhibition of adenylyl cyclase. This results in an increase in presynaptic cAMP levels, facilitating neurotransmitter release.

The integrated effect is a complex modulation of intracellular signaling that ultimately influences gene expression and synaptic plasticity, believed to underlie the therapeutic antidepressant response.

Sources

- 1. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mianserin [drugcentral.org]

- 6. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Biological activity of Desmethylmianserin enantiomers

An In-Depth Technical Guide to the Biological Activity of Desmethylmianserin Enantiomers

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Desmethylmianserin, the primary N-demethylated metabolite of the tetracyclic antidepressant mianserin, is a pharmacologically active compound that contributes to the overall therapeutic profile of the parent drug. Crucially, the formation and subsequent physiological concentrations of desmethylmianserin are highly stereoselective. This guide elucidates the distinct biological narrative of the (S)- and (R)-enantiomers of desmethylmianserin, moving from the stereospecificity of their metabolic origin to their differential pharmacokinetic profiles and known pharmacological activities. Evidence indicates that the R(-)-enantiomer of mianserin is the primary precursor to desmethylmianserin, leading to a predominance of (R)-desmethylmianserin in patient plasma. While in vitro and in vivo studies confirm that racemic desmethylmianserin possesses significant activity, particularly through inhibition of norepinephrine reuptake and α2-adrenoceptor antagonism, some behavioral studies suggest its direct contribution to antidepressant-like effects may be less pronounced than that of the parent mianserin enantiomers. This document provides a comprehensive overview of the synthesis, chiral separation, and pharmacological characterization of these enantiomers, supported by detailed experimental protocols for their study.

Introduction: The Principle of Stereochemistry in Mianserin's Metabolism

Mianserin is a tetracyclic antidepressant administered clinically as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers.[1] The pharmacological activity of mianserin is not confined to the parent drug; its metabolites, particularly desmethylmianserin and 8-hydroxymianserin, are also pharmacologically active and are believed to contribute to its overall antidepressant effects.[2][3] The core principle dictating the relevance of desmethylmianserin's activity is stereoselectivity, which manifests at the very beginning of its formation. Enzymes, being chiral macromolecules, often exhibit a preference for one enantiomer of a substrate over the other, leading to significant differences in metabolism, pharmacokinetics, and ultimately, pharmacodynamics.[1][4]

In the case of mianserin, metabolism by human liver microsomes shows a distinct stereoselectivity. While hydroxylation occurs more readily with the (S)-(+)-enantiomer, N-demethylation is the preferential pathway for the (R)-(-)-enantiomer.[5][6] This metabolic routing has profound implications, as it dictates that desmethylmianserin is the major metabolite derived from R(-)-mianserin .[5] This foundational observation is critical for interpreting the clinical and pharmacological data that follows.

Stereoselective Metabolism and Pharmacokinetics

The stereoselective N-demethylation of R(-)-mianserin is not merely an in vitro observation; it directly translates to the pharmacokinetic profile observed in patients. Clinical studies involving the enantioselective determination of mianserin and its metabolites in plasma have provided definitive evidence for this phenomenon.

In plasma samples from depressed patients undergoing treatment with racemic mianserin, the (R)-enantiomer of desmethylmianserin was found to predominate in all but one case .[7] Conversely, the concentration of (S)-desmethylmianserin was frequently below the 10 nM limit of detection.[7] This clinical finding powerfully corroborates the in vitro metabolic data and establishes that, from a therapeutic standpoint, the biological activity of (R)-desmethylmianserin is of paramount importance, as it is the major enantiomeric species present to interact with physiological targets.

Caption: Stereoselective metabolism of mianserin enantiomers.

Pharmacological Profile of Desmethylmianserin

While specific receptor binding affinity data for the individual enantiomers of desmethylmianserin are not widely published, the pharmacological profile of the racemic metabolite has been characterized. These activities are logically attributed primarily to the predominant (R)-enantiomer found in vivo.

Noradrenergic System Modulation

The most well-documented activity of desmethylmianserin is its interaction with the noradrenergic system. It contributes to the overall effect of mianserin on noradrenergic transmission through a dual mechanism:

-

Inhibition of Norepinephrine (NE) Reuptake: Like its parent compound, racemic desmethylmianserin inhibits the reuptake of norepinephrine from the synaptic cleft in vitro.[8] This action increases the concentration and residence time of NE in the synapse, enhancing noradrenergic signaling.

-

α2-Adrenoceptor Antagonism: Desmethylmianserin promotes the release of norepinephrine from cortical slices, an effect mediated by the blockade of presynaptic α2-autoreceptors.[8] These receptors normally function as a negative feedback mechanism; their antagonism thus "cuts the brakes" on NE release.

Together, these actions suggest that desmethylmianserin facilitates noradrenergic transmission, a key mechanism underlying the efficacy of many antidepressant drugs.[8]

Caption: Dual noradrenergic actions of Desmethylmianserin.

In Vivo Behavioral Studies

The contribution of desmethylmianserin to the primary antidepressant effect of mianserin is nuanced. In a behavioral screen sensitive to antidepressant properties (the DRL 72-s schedule), racemic mianserin and its individual enantiomers produced clear, dose-dependent antidepressant-like effects.[9] However, in the same study, the metabolites desmethylmianserin and 8-hydroxymianserin showed no clear dose-related effect at doses up to 10 mg/kg.[9]

Table 1: Comparative Summary of Desmethylmianserin Enantiomers

| Feature | (R)-Desmethylmianserin | (S)-Desmethylmianserin |

| Primary Precursor | (R)-(-)-Mianserin[5] | (S)-(+)-Mianserin (minor pathway)[5] |

| Metabolic Pathway | Major product of N-demethylation[5][6] | Minor product of N-demethylation[5][6] |

| Observed Plasma Level | Predominant enantiomer in patients[7] | Often below the limit of detection[7] |

| Inferred Activity | Likely responsible for the observed noradrenergic effects of the metabolite pool (NE reuptake inhibition, α2-antagonism)[8] | Contribution to overall activity is likely minimal due to low concentration |

| Cytotoxicity Link | Formation is correlated with metabolites cytotoxic to human mononuclear leucocytes in vitro[5] | Less correlated with cytotoxic metabolite formation[5] |

Key Experimental Protocols

For researchers aiming to investigate the properties of desmethylmianserin enantiomers, two protocols are fundamental: the synthesis of the racemic compound and its subsequent chiral separation for individual analysis.

Protocol 1: Synthesis of Racemic N-Desmethylmianserin Hydrochloride

This protocol is adapted from established N-dealkylation methods for tertiary amines.

Causality: The use of 1-chloroethyl chloroformate is a well-established and efficient method for the N-demethylation of tertiary amines like mianserin. The reaction proceeds through a stable carbamate intermediate, which is then readily cleaved by methanol to yield the secondary amine (desmethylmianserin) with high selectivity and yield.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Mianserin hydrochloride (1 equivalent) in a suitable dry solvent such as 1,2-dichloroethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 1-chloroethyl chloroformate (approx. 1.2 equivalents) dropwise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Intermediate Cleavage: To the resulting residue, add dry methanol and heat the mixture to reflux for 1-2 hours. This step cleaves the intermediate carbamate.

-

Product Isolation: After reflux, cool the solution. The N-Desmethylmianserin hydrochloride product will precipitate. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography to achieve high purity.

-

Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: Enantioselective Analysis by Chiral HPLC

This protocol is based on methods used for determining the enantiomers of mianserin and its metabolites in plasma.[7]

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. An α1-acid glycoprotein (AGP) column is a type of chiral stationary phase (CSP) that contains immobilized proteins capable of forming transient, diastereomeric complexes with the enantiomers. The differential stability of these complexes leads to different retention times, allowing for their separation.

Step-by-Step Methodology:

-

Sample Preparation (Plasma):

-

To 1 mL of patient plasma, add an internal standard (e.g., a structural analog not present in the sample).

-

Alkalinize the sample with a small volume of 1M NaOH.

-

Perform liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., hexane/isoamyl alcohol mixture), vortexing, and centrifuging.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiral-AGP column (or similar protein-based CSP).

-

Mobile Phase: An isocratic mobile phase, typically consisting of a buffered aqueous solution and an organic modifier. A common starting point is a mixture of phosphate buffer (e.g., 10 mM, pH 7.0) and acetonitrile or 2-propanol. The exact ratio must be optimized for resolution.

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where desmethylmianserin has significant absorbance (e.g., ~250 nm).

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify the peaks for (R)- and (S)-desmethylmianserin based on the retention times of previously injected analytical standards of the pure enantiomers.

-

Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard and constructing a calibration curve.

-

-

System Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.

Conclusion and Future Directions

The biological activity of desmethylmianserin enantiomers is a compelling example of stereoselectivity in drug metabolism and pharmacology. The narrative is not one of two equally active enantiomers but is dominated by the preferential formation of (R)-desmethylmianserin from its parent, R(-)-mianserin, leading to its predominance in the clinic. This (R)-enantiomer is pharmacologically active, contributing to the overall therapeutic profile of mianserin through modulation of the noradrenergic system.

While the direct antidepressant-like effects of the metabolite may be less pronounced than the parent compound in certain models, its sustained presence and activity undoubtedly play a role in the complex neurochemical adaptations that underlie the therapeutic response to mianserin.

Future research should focus on:

-

Isolation and Characterization: The isolation or asymmetric synthesis of pure (R)- and (S)-desmethylmianserin to enable a full in vitro pharmacological characterization, including comprehensive receptor binding (Ki) and functional activity (EC50/IC50) assays.

-

Comparative In Vivo Studies: Head-to-head administration of the pure enantiomers in animal models of depression and anxiety to definitively parse their individual contributions to behavioral outcomes.

-

CYP Isoform Identification: Pinpointing the specific cytochrome P450 isoforms responsible for the stereoselective N-demethylation of mianserin to better predict drug-drug interactions.

A deeper understanding of these enantiomers will not only refine our knowledge of mianserin's mechanism of action but will also provide valuable insights for the rational design of future therapeutics with improved efficacy and safety profiles.

References

-

Pinder, R. M. (1985). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatrica Scandinavica Supplementum, 320, 1–9. [Link]

-

De Jongh, G. D., van den Wildenberg, H. M., van Harten, J., & Kreeftenberg, H. G. (1981). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 12(Suppl 1), 99S–104S. [Link]

-

De Jongh, G. D., van den Wildenberg, H. M., van Harten, J., & Kreeftenberg, H. G. (1981). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 12(Suppl 1), 99S–104S. [Link]

-

Pinder, R. M. (1985). Pharmacological aspects of mianserin. British Journal of Clinical Pharmacology, 19(Suppl 1), 5S–13S. [Link]

-

Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]

-

Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]

-

Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]

-

National Center for Biotechnology Information. (n.d.). Mianserin. In PubChem Compound Summary for CID 4184. Retrieved January 14, 2026, from [Link].

-

Otani, K., Yasui, N., Kaneko, S., Ishida, M., Ohkubo, T., & Sugawara, K. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(2), 154–157. [Link]

- Not applicable.

- Not applicable.

- Not applicable.

-

Wikipedia contributors. (2025). Mianserin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link].

- Not applicable.

- Not applicable.

-

Leme, D. M., & de Oliveira, A. R. M. (2009). Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. Current Drug Metabolism, 10(3), 269-286. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Blueprint of Mianserin's Primary Transformation: A Technical Guide to the Role of Cytochrome P450 in Desmethylmianserin Formation

Foreword

In the landscape of psychopharmacology, understanding the metabolic fate of therapeutic agents is paramount to predicting their efficacy, safety, and potential for drug-drug interactions. Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism in the human body, with N-demethylation to its primary active metabolite, desmethylmianserin, being a critical pathway. This transformation is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the specific CYP isoforms responsible for the formation of desmethylmianserin, offering researchers, scientists, and drug development professionals a comprehensive resource on the underlying enzymatic mechanisms and the experimental methodologies used to elucidate them.

Mianserin and the Significance of N-Demethylation

Mianserin is administered as a racemic mixture of S(+)- and R(-)-enantiomers, both of which contribute to its pharmacological activity. The primary metabolic pathways for mianserin include 8-hydroxylation, N-oxidation, and N-demethylation.[1] The N-demethylation pathway leads to the formation of desmethylmianserin, a metabolite that also possesses antidepressant activity. The stereochemistry of mianserin plays a crucial role in its metabolism, with different CYP enzymes exhibiting varying affinities for each enantiomer.[1][2] A thorough understanding of the enzymes governing the formation of desmethylmianserin is therefore essential for predicting inter-individual variability in drug response and for managing potential drug interactions.

The Cytochrome P450 Superfamily: Architects of Drug Metabolism

The cytochrome P450 system is a vast family of heme-containing monooxygenases that are central to the metabolism of a wide array of xenobiotics, including the majority of clinically used drugs.[3][4][5] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on substrate molecules, typically rendering them more water-soluble and easier to excrete.[4] The immense diversity of the CYP superfamily, with multiple isoforms exhibiting overlapping substrate specificities, creates a complex landscape for drug metabolism.[6] Identifying the specific CYP isoforms responsible for a particular metabolic reaction, a process known as reaction phenotyping, is a cornerstone of modern drug development.[7][8]

Key CYP Isoforms in Desmethylmianserin Formation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoforms have identified several enzymes that contribute to the N-demethylation of mianserin.

Primary Contributors: CYP1A2 and CYP2D6

Research has consistently shown that CYP1A2 is a major enzyme involved in the N-demethylation of both the S-(+)- and R-(-)-enantiomers of mianserin.[1] This is supported by correlation studies between the O-deethylation of phenacetin (a marker for CYP1A2 activity) and the N-demethylation of both mianserin enantiomers in human liver microsomes.[1] Furthermore, potent inhibitory effects on the N-demethylation of S-(+)-mianserin have been observed with CYP1A2-selective inhibitors like furafylline and alpha-naphthoflavone.[1]

CYP2D6 also plays a significant role in mianserin's metabolism, particularly in the 8-hydroxylation pathway, but it also contributes to N-demethylation.[1][2] Some evidence suggests that CYP2D6 predominantly N-demethylates the R(-)-enantiomer of mianserin.[2] Given the polymorphic nature of the CYP2D6 gene, variations in its activity can lead to significant inter-individual differences in plasma concentrations of mianserin and its metabolites, potentially impacting therapeutic outcomes.[9][10]

Secondary Contributors: A Supporting Cast of Enzymes

In addition to the primary players, other CYP isoforms have been shown to catalyze the N-demethylation of mianserin, albeit to a lesser extent. These include CYP2B6, CYP2C19, and CYP3A4 .[1] While their individual contributions may be smaller, their collective activity can be significant, particularly when the primary pathways are saturated or inhibited. The involvement of multiple enzymes in the N-demethylation of mianserin highlights the metabolic redundancy that can safeguard against complete pathway inhibition.[11]

The metabolic pathway of mianserin to desmethylmianserin is a clear example of the collaborative nature of the CYP450 system.

Caption: Mianserin Metabolism to Desmethylmianserin.

Experimental Methodologies for CYP Phenotyping

To accurately determine the contribution of various CYP isoforms to desmethylmianserin formation, a combination of in vitro experimental approaches is employed.

In Vitro Models

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a rich complement of drug-metabolizing enzymes, including the CYP450 system.[12][13] They represent a physiologically relevant model for studying overall hepatic metabolism.[14][15]

-

Recombinant Human CYP Enzymes (rCYPs): The use of recombinant CYPs, expressed in various host systems, allows for the investigation of a single enzyme's catalytic activity in isolation.[16][17][18] This is a powerful tool for definitively identifying the specific isoforms involved in a metabolic pathway.[19]

Experimental Protocols

The following protocols outline the key steps for conducting in vitro studies to investigate the role of CYP450 in desmethylmianserin formation.

This protocol provides a framework for assessing the overall metabolism of mianserin in a pooled HLM preparation.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20]

- Mianserin Stock Solution: Prepare a stock solution of mianserin in a suitable solvent (e.g., methanol or DMSO).

- Stopping Solution: Prepare a solution of cold acetonitrile containing an internal standard for LC-MS/MS analysis.[14]

2. Incubation:

- Pre-warm the phosphate buffer, HLM suspension, and mianserin working solution to 37°C.[12]

- In a microcentrifuge tube, combine the phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and mianserin at the desired concentration.[20]

- Initiate the reaction by adding the NADPH regenerating system.[12]

- Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).[14]

- Terminate the reaction at each time point by adding the cold stopping solution.[12]

3. Sample Processing and Analysis:

- Vortex the terminated reaction mixtures and centrifuge to pellet the protein.[12]

- Transfer the supernatant to a new plate or vials for analysis.

- Analyze the formation of desmethylmianserin using a validated LC-MS/MS method.[21][22]